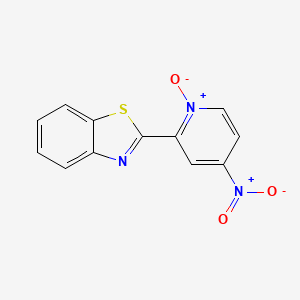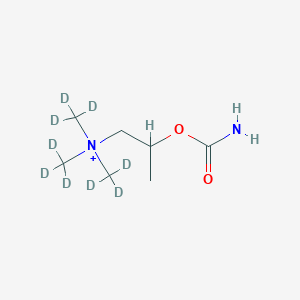![molecular formula C33H47NO9 B13851600 [(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Forestine is a natural product with the chemical formula C33H47NO9 and a molecular weight of 601.737 g/mol . It is a C19-diterpenoid alkaloid found in the roots of Aconitum forrestii Stapf . Forestine is primarily used in research related to life sciences and has shown potential in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Forestine involves complex organic reactions, typically starting from natural sources like Aconitum forrestii Stapf. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes if needed .
Analyse Chemischer Reaktionen
Types of Reactions
Forestine undergoes various chemical reactions, including:
Oxidation: Forestine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Forestine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and bioactive compounds
Wirkmechanismus
The mechanism of action of Forestine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways, although the exact mechanisms are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aconitine: Another diterpenoid alkaloid found in Aconitum species.
Mesaconitine: A structurally similar compound with similar biological activities.
Hypaconitine: Shares similar chemical properties and biological effects.
Uniqueness
Forestine is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Eigenschaften
Molekularformel |
C33H47NO9 |
|---|---|
Molekulargewicht |
601.7 g/mol |
IUPAC-Name |
[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3/t20?,21-,22-,23?,24?,25-,26?,27?,28-,30-,31+,32+,33?/m0/s1 |
InChI-Schlüssel |
BDDLZZSRQWCCDP-KQAFVEFWSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H](C34C2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(CC4C5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)




![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)



